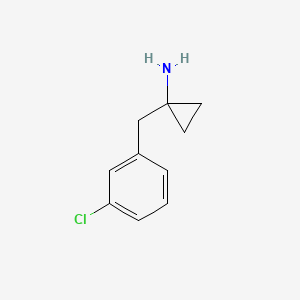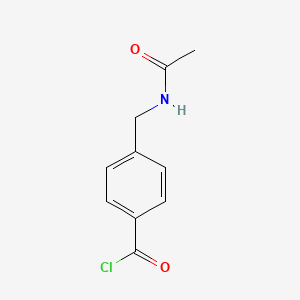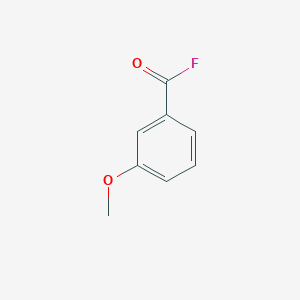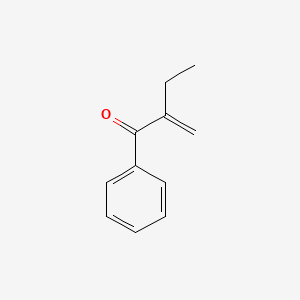
1-Phenyl-2-ethyl-2-propen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
1-Phenyl-2-ethyl-2-propen-1-one can be synthesized through several methods. One common synthetic route involves the Claisen-Schmidt condensation reaction between acetophenone and benzaldehyde under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an ethanol or methanol solvent. The reaction mixture is then heated to reflux, and the product is isolated through crystallization or distillation.
Industrial production methods for this compound may involve similar condensation reactions but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors and automated systems to ensure consistent product quality and yield.
化学反応の分析
1-Phenyl-2-ethyl-2-propen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The α,β-unsaturated carbonyl system allows for nucleophilic addition reactions, where nucleophiles such as amines or thiols can add to the double bond, forming substituted products.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields benzoic acid derivatives, while reduction with sodium borohydride produces alcohols.
科学的研究の応用
1-Phenyl-2-ethyl-2-propen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research has explored its use in developing new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: this compound is used in the production of dyes, fragrances, and polymers due to its reactive nature and ability to form stable products.
作用機序
The mechanism of action of 1-Phenyl-2-ethyl-2-propen-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzyme activity or the modulation of signaling pathways, contributing to its biological effects.
類似化合物との比較
1-Phenyl-2-ethyl-2-propen-1-one can be compared to other similar compounds, such as:
1-Phenyl-2-propen-1-one:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the α,β-unsaturated carbonyl system, which imparts distinct chemical properties and reactivity.
特性
CAS番号 |
22731-65-3 |
|---|---|
分子式 |
C11H12O |
分子量 |
160.21 g/mol |
IUPAC名 |
2-methylidene-1-phenylbutan-1-one |
InChI |
InChI=1S/C11H12O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h4-8H,2-3H2,1H3 |
InChIキー |
MUPSPIPPEPGJEY-UHFFFAOYSA-N |
正規SMILES |
CCC(=C)C(=O)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-(1,7-diazaspiro[3.5]nonan-7-yl)ethanone](/img/structure/B13967392.png)

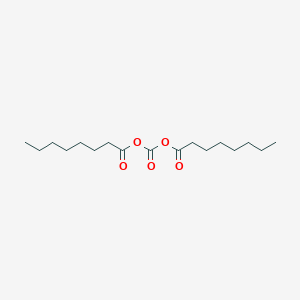
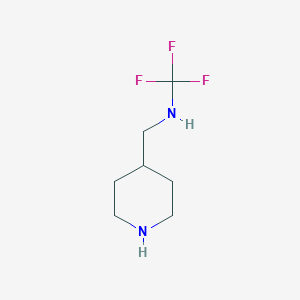



![2-(1,6-Diazaspiro[3.4]octan-6-yl)acetic acid](/img/structure/B13967422.png)
